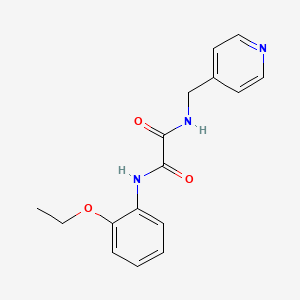![molecular formula C17H16ClNO3 B5133333 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5133333.png)
1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one, also known as CDM1, is a synthetic compound that has been studied for its potential use in scientific research. This compound belongs to the family of chalcones, which are known for their diverse biological activities. CDM1 has shown promising results in various studies and has the potential to be used in future research.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one is not fully understood, but studies have suggested that it works by inducing cell death in cancer cells. 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has been shown to activate the p53 pathway, which is involved in regulating cell growth and preventing cancer development. 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has been shown to have a number of biochemical and physiological effects. Studies have shown that 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one can induce apoptosis, or programmed cell death, in cancer cells. 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth. In addition, 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has been shown to have anti-inflammatory effects and can reduce the production of certain cytokines involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. In addition, 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has shown promising results in various studies and has the potential to be used in future research. However, one limitation of using 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one. One area of research is to further investigate its potential as an anti-cancer agent. Studies could focus on optimizing the synthesis of 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one and testing its efficacy in various cancer models. Another area of research is to investigate its potential use in treating other diseases such as Alzheimer's disease and Parkinson's disease. Finally, future research could focus on understanding the mechanism of action of 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one and identifying potential targets for drug development.
Synthesemethoden
The synthesis of 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one involves the condensation of 4-chloroacetophenone with 2,4-dimethoxyaniline in the presence of a base catalyst. The resulting product is then treated with acetic anhydride to yield 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one. The synthesis of 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has been studied for its potential use in various scientific research applications. One of the most promising areas of research for 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one is its potential use as an anti-cancer agent. Studies have shown that 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has cytotoxic effects on cancer cells and can inhibit tumor growth in vitro and in vivo. 1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one has also been studied for its potential use in treating other diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2,4-dimethoxyanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-21-14-7-8-15(17(11-14)22-2)19-10-9-16(20)12-3-5-13(18)6-4-12/h3-11,19H,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKZNLOVELBVRQ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133251.png)
![3-benzyl-2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B5133272.png)
![4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-1-(3,5-dimethylbenzyl)-2-piperazinone](/img/structure/B5133282.png)


![N,8-dimethyl-3-({methyl[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5133297.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5133308.png)
![1-benzyl-4-[(2-fluorophenoxy)acetyl]piperazine](/img/structure/B5133314.png)
![N-[1-({[(3-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-fluorobenzamide](/img/structure/B5133319.png)
![3-[(4-chloro-2-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5133334.png)
![(3aS*,6aR*)-5-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5133339.png)
![methyl {[4-(2,4-dichlorophenoxy)butanoyl]amino}(phenyl)acetate](/img/structure/B5133347.png)
![7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5133349.png)
![(2-chloro-4-{[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5133367.png)